8-Phenyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
60640-18-8 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
8-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-4,6-8,10,16H,5,9,11H2 |
InChI Key |
PYQFOHJZRJICKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 8 Phenyl 1,2,3,4 Tetrahydroquinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like phenyl-substituted tetrahydroquinolines. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the connectivity, regiochemistry, and stereochemistry of the molecule can be determined with high confidence.
¹H NMR provides information on the chemical environment of protons. In an 8-phenyl-tetrahydroquinoline analogue, the spectrum can be divided into distinct regions: the aromatic region, where protons on both the quinoline (B57606) and phenyl rings resonate, and the aliphatic region, corresponding to the protons on the saturated heterocyclic ring (C2, C3, and C4). The chemical shifts (δ) and coupling constants (J) are crucial for assignment. For instance, the protons on the tetrahydroquinoline core typically appear as multiplets due to spin-spin coupling with their neighbors.
¹³C NMR complements the ¹H NMR by providing the chemical shifts of each unique carbon atom. The number of signals indicates the molecular symmetry, while the chemical shifts differentiate between sp²-hybridized aromatic/olefinic carbons and sp³-hybridized aliphatic carbons. Theoretical calculations and comparison with data from known quinoline derivatives can aid in the precise assignment of carbon signals. tsijournals.com
2D NMR techniques are vital for establishing connectivity and spatial relationships.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, allowing for the mapping of the spin systems within the aliphatic ring and the aromatic systems.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for establishing the regiochemistry, such as confirming the connection of the phenyl group to the C8 position of the tetrahydroquinoline core.
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, which is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution.
| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | ~3.8-4.2 (broad singlet) | - |
| C2-H₂ | ~3.3-3.5 (multiplet) | ~42-47 |
| C3-H₂ | ~1.9-2.1 (multiplet) | ~26-31 |
| C4-H₂ | ~2.7-2.9 (multiplet) | ~22-27 |
| C5-H | ~6.9-7.2 (aromatic) | ~127-130 |
| C6-H | ~6.5-6.8 (aromatic) | ~114-118 |
| C7-H | ~6.9-7.2 (aromatic) | ~121-127 |
| C8a | - | ~122-125 |
| C4a | - | ~144-146 |
| Phenyl C-H | ~7.2-7.5 (multiplet) | ~126-129 |
| Phenyl C (quaternary) | - | ~138-145 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. nih.gov These techniques probe the vibrational modes of molecular bonds, which absorb or scatter light at characteristic frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 8-Phenyl-1,2,3,4-tetrahydroquinoline, key IR absorption bands would include:
N-H Stretch: A moderate to sharp band around 3350-3450 cm⁻¹ is characteristic of the secondary amine.
Aromatic C-H Stretch: Multiple sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).
Aliphatic C-H Stretch: Sharp bands are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Aromatic Ring Stretching: Several bands of varying intensity appear in the 1450-1620 cm⁻¹ region, indicative of the two aromatic rings.
C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ region.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds (like C=C bonds in aromatic rings) often produce strong Raman signals. For a phenyl-tetrahydroquinoline, the aromatic ring stretching vibrations would be particularly prominent in the Raman spectrum.
The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from similar structures.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |
|---|---|---|
| N-H Stretch | 3350 - 3450 | IR (Medium) |
| Aromatic C-H Stretch | 3020 - 3100 | IR (Weak-Medium), Raman (Strong) |
| Aliphatic C-H Stretch | 2850 - 2960 | IR (Strong), Raman (Strong) |
| C=C Aromatic Stretch | 1450 - 1620 | IR (Medium-Strong), Raman (Strong) |
| C-N Stretch | 1250 - 1350 | IR (Medium) |
| C-H Out-of-Plane Bending (Aromatic) | 690 - 900 | IR (Strong) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. For this compound (C₁₅H₁₅N), HRMS would confirm the exact mass of its molecular ion ([M]⁺˙ or [M+H]⁺).
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI). The fragmentation of tetrahydroquinoline and its analogues often involves characteristic pathways:
α-Cleavage: The bond adjacent (alpha) to the nitrogen atom is a common point of cleavage. For the tetrahydroquinoline ring, this can lead to the loss of a hydrogen radical or cleavage within the aliphatic ring.
Retro-Diels-Alder (RDA) Reaction: The saturated heterocyclic ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring at two points.
Loss of Substituents: Fragmentation can occur via the loss of the phenyl group or parts of the aliphatic ring structure.
Analysis of the fragmentation patterns of related tetrahydroisoquinoline alkaloids provides insight into the complex ways these heterocyclic systems can break apart, often involving cleavage of the bonds adjacent to the nitrogen atom and within the saturated ring. researchgate.netnih.gov
The table below lists the calculated exact mass for the molecular ion of this compound and some of its plausible fragment ions.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺˙ | C₁₅H₁₅N | 209.1204 | Molecular Ion |
| [M-H]⁺ | C₁₅H₁₄N | 208.1126 | Loss of a hydrogen radical |
| [M-C₂H₄]⁺˙ | C₁₃H₁₁N | 181.0891 | Loss of ethene via RDA fragmentation |
| [M-C₆H₅]⁺ | C₉H₁₀N | 132.0813 | Loss of the phenyl radical |
| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium ion (from phenyl group rearrangement) |
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. This technique provides definitive proof of regiochemistry and absolute stereochemistry (for chiral molecules) and offers insight into the molecule's preferred conformation and intermolecular interactions in the crystal lattice.
For a molecule like this compound, a crystal structure would confirm the phenyl group's attachment at the C8 position. It would also reveal the conformation of the partially saturated tetrahydroquinoline ring, which typically adopts a half-chair conformation. researchgate.netnih.gov Furthermore, the analysis would show the relative orientation of the phenyl group with respect to the quinoline ring system. Intermolecular interactions, such as hydrogen bonding involving the N-H group, would also be elucidated, providing insight into the crystal packing.
While the crystal structure for this compound itself is not available in the cited literature, data from closely related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, can serve as an illustrative example of the detailed structural information obtained from this method. nih.gov
The following table presents typical crystallographic data that would be obtained for a tetrahydroquinoline derivative. nih.gov
| Parameter | Illustrative Data (from an analogue) |
|---|---|
| Chemical Formula | C₁₆H₁₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2176 (7) |
| b (Å) | 8.0468 (6) |
| c (Å) | 22.2439 (18) |
| β (°) | 98.107 (4) |
| Volume (ų) | 1456.2 (2) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 8 Phenyl 1,2,3,4 Tetrahydroquinoline
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately for many-electron systems, yielding detailed information about molecular geometry and electronic structure. DFT, in particular, is widely used for its balance of accuracy and computational cost, often with hybrid functionals like B3LYP.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 8-Phenyl-1,2,3,4-tetrahydroquinoline, this involves finding the minimum energy conformation of the tetrahydroquinoline ring system and the rotational orientation (dihedral angle) of the C8-phenyl group.
The tetrahydroquinoline ring is not planar and can adopt various conformations, often described as half-chair or boat-like forms. Computational analysis reveals the most stable conformer by calculating the potential energy surface. For substituted tetrahydroquinolines, the position and nature of substituents significantly influence the conformational preference to minimize steric hindrance and unfavorable transannular interactions. princeton.edu In the case of this compound, the bulky phenyl group at the C8 position would be a key determinant of the lowest energy structure. DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, can precisely calculate bond lengths, bond angles, and dihedral angles of the optimized geometry. mdpi.comresearchgate.net
Table 1: Representative Theoretical Geometric Parameters for a Phenyl-Substituted Tetrahydroquinoline Scaffold This table presents typical bond length and angle values derived from DFT calculations on related structures. Specific values for this compound would require a dedicated computational study.
| Parameter | Atom(s) Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N (aliphatic) | ~1.46 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-C (phenyl-quinoline) | ~1.50 Å |
| Bond Angle | C-N-C | ~115° |
| Bond Angle | C-C-C (aliphatic ring) | ~112° |
| Dihedral Angle | Aromatic-Phenyl | Variable (energy-dependent) |
Electronic structure analysis provides deep insights into the reactivity and stability of a molecule. Key parameters are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net
For phenyl-substituted tetrahydroquinolines, the HOMO is typically localized over the electron-rich aromatic quinoline (B57606) ring system, while the LUMO may be distributed across both the quinoline and the appended phenyl ring. The precise energies and distributions are calculated using methods like DFT. mdpi.comresearchgate.net This analysis helps predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, calculations of charge distribution, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom, identifying polar regions of the molecule that are important for intermolecular interactions. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table illustrates typical FMO energy values and their interpretation. The exact values are highly dependent on the specific molecule and computational method.
| Parameter | Typical Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.0 to -6.5 | Energy of the outermost electron; relates to ionization potential. |
| ELUMO | -1.0 to -2.5 | Energy of the first unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~4.0 to ~5.0 | Indicates chemical stability and reactivity. A smaller gap signifies higher reactivity. nih.gov |
Quantum mechanical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. nih.gov These theoretical spectra for a proposed structure of this compound can be compared against experimentally obtained spectra to confirm its structural assignment. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. schrodinger.com This method calculates the excitation energies and oscillator strengths, which correspond to the λ_max (wavelength of maximum absorbance) values. This can help interpret the experimental UV-Vis spectrum and understand the electronic transitions, such as π→π* transitions, within the aromatic systems of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum mechanics provides a static picture of the lowest energy state, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent like water) at a given temperature and pressure. youtube.com
For this compound, an MD simulation, typically run for nanoseconds, can be used to explore its conformational landscape and assess the stability of its structure. mdpi.com Key analyses of the MD trajectory include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues. Higher RMSF values indicate greater flexibility in that region of the molecule. researchgate.net
Radius of Gyration (Rg): Indicates the compactness of the molecule over time. A stable Rg suggests the molecule is not undergoing major unfolding or conformational changes. mdpi.com
Such simulations are particularly valuable when studying the molecule in complex with a biological target, as they can reveal the stability of the binding pose and the dynamics of the protein-ligand interactions. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. scispace.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of inhibition. The process involves placing the 3D structure of the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. benthamdirect.com
Studies on various tetrahydroquinoline derivatives have shown their potential to interact with a range of protein targets, including enzymes like mTOR, LSD1, and HIV-1 Reverse Transcriptase. mdpi.comscispace.comnih.gov Docking studies typically reveal key interactions that stabilize the ligand in the active site:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein. The nitrogen atom of the tetrahydroquinoline core is a potential hydrogen bond acceptor/donor.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the phenyl and quinoline rings) and hydrophobic pockets in the protein.
π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan), contributing significantly to binding affinity. researchgate.net
The specific interactions for this compound would depend on the topology of the target protein's binding site, with the 8-phenyl group likely playing a key role in establishing hydrophobic or π-π interactions. nih.govnih.goveasychair.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Spectrometric Data-Activity Relationship (QSDAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of this compound derivatives with varying substituents, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.
The process involves calculating a set of molecular descriptors (numerical representations of molecular properties) for each compound. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netmdpi.com
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions where modifications to the molecular structure are predicted to increase (favorable) or decrease (unfavorable) activity, providing intuitive guidance for designing more potent derivatives. mdpi.comphyschemres.org For example, a CoMFA map might indicate that a bulky, hydrophobic group is favored near the phenyl ring, guiding the synthesis of new analogues. nih.gov The statistical quality and predictive power of a QSAR model are assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred). mdpi.com
Structure Activity Relationship Sar Studies of 8 Phenyl 1,2,3,4 Tetrahydroquinoline Derivatives
Impact of Substitution Patterns on Biological Target Interactions
The biological activity of the 8-phenyl-1,2,3,4-tetrahydroquinoline scaffold can be finely tuned by introducing various substituents on both the tetrahydroquinoline core and the 8-phenyl ring. SAR studies have shown that the nature and position of these substituents play a critical role in modulating the affinity and efficacy of these compounds for their biological targets. researchgate.net
For the related tetrahydroisoquinoline (THIQ) scaffold, which shares structural similarities, it has been observed that electron-donating and electron-withdrawing groups on the backbone significantly influence the biological potential of the synthesized compounds. researchgate.net For instance, in a series of 5,8-disubstituted THIQ analogs evaluated for antimycobacterial properties, specific substitutions were found to be crucial for activity. rsc.org While direct SAR studies on this compound are limited, inferences can be drawn from related structures. For example, in a series of 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-arylcarbamates, substitutions on the N-aryl ring were shown to impact antiproliferative activity against colorectal cancer cells. The compound with a 3-fluorophenyl group exhibited significant activity, suggesting that electronic properties of substituents on appended aryl rings are key determinants of efficacy. researchgate.net
The table below summarizes the impact of different substitution patterns on the biological activity of tetrahydroquinoline and related heterocyclic systems, based on available research.
| Scaffold/Derivative | Substitution Pattern | Biological Target/Activity | Key Findings |
| 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl N-arylcarbamate | N-(3-fluorophenyl)carbamate | Anticancer (Colorectal) | Exhibited potent in vitro antiproliferative activity and suppressed colony formation and migration of HCT-116 cells. researchgate.net |
| 5,8-disubstituted Tetrahydroisoquinolines | Varied substitutions at positions 5 and 8 | Antimycobacterial | Certain substitution patterns led to potent activity against Mycobacterium tuberculosis. rsc.org |
| 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles | Aryl group at position 8 | General Biological Activity | The presence of an aryl group at the 8-position is a common feature in synthetically accessible, biologically active THIQ derivatives. rsc.org |
| 8-Hydroxyquinolines | Aryl group substitution | Antibacterial | Derivatives with an aryl group (e.g., biphenyl) showed potent activity against Staphylococcus aureus. nih.gov |
These findings collectively suggest that the introduction of aryl groups and further substitution on these and the core heterocyclic ring system are critical strategies for modulating the biological activity of tetrahydroquinoline derivatives. The electronic nature (electron-donating vs. electron-withdrawing) of the substituents is a key factor in these interactions. researchgate.net
Stereochemical Influence on Pharmacological Profiles
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like receptors and enzymes. nih.govmhmedical.com Enantiomers of a chiral drug, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body. nih.govresearchgate.net
The this compound core can possess chirality, particularly if there are substituents at other positions of the tetrahydroquinoline ring, leading to the existence of enantiomers. The differential interaction of these enantiomers with their biological targets is a critical aspect of their pharmacological profiles. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. researchgate.net
While specific studies on the stereochemical influence on the pharmacological profile of this compound derivatives are not extensively documented, the principles of stereochemistry in drug action are well-established and applicable. ijpsjournal.com For many classes of drugs, including those acting on the central nervous system and cardiovascular system, the separation of a racemic mixture into its constituent enantiomers has led to improved therapeutic agents with better efficacy and safety profiles. ijpsjournal.com
The importance of stereochemistry is underscored by the fact that biological systems, being inherently chiral, can differentiate between enantiomers, leading to stereoselective pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding and subsequent biological response). researchgate.netresearchgate.net Therefore, the evaluation of the individual enantiomers of any biologically active this compound derivative is a crucial step in its development as a potential therapeutic agent.
Conformational Effects on Receptor Binding and Enzyme Catalysis
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. nih.gov The this compound scaffold possesses conformational flexibility, particularly in the saturated part of the ring system. This flexibility allows the molecule to adopt various shapes, and the energetically preferred conformation(s) will dictate how it fits into a receptor's binding pocket or an enzyme's active site.
High-resolution microwave spectroscopy and quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule have identified multiple stable conformers. nih.gov The presence of a bulky phenyl group at the 8-position would be expected to significantly influence the conformational landscape of the molecule, potentially restricting the rotation around the C8-phenyl bond and influencing the puckering of the tetrahydroquinoline ring.
The specific conformation that a molecule adopts upon binding to its biological target is often the "bioactive conformation." This conformation may not necessarily be the lowest energy conformation in solution. Molecular modeling and conformational analysis are therefore essential tools to understand how this compound derivatives interact with their targets. acs.org For the related 1-phenyl- and 4-phenyl-1,2,3,4-tetrahydroisoquinolines, conformational analysis has been used to study their interactions with the D1 dopamine (B1211576) receptor, highlighting the importance of the orientation of the phenyl ring in modulating receptor affinity. acs.org
Role of the 8-Phenyl Moiety in Modulating Activity
The introduction of a phenyl group at the 8-position of the 1,2,3,4-tetrahydroquinoline core is a significant structural modification that can profoundly impact its biological activity. The 8-phenyl moiety can influence the molecule's properties in several ways:
Electronic Effects: The phenyl group can engage in various non-covalent interactions, such as π-π stacking, cation-π interactions, and hydrophobic interactions, with amino acid residues in a protein's binding pocket. These interactions can significantly contribute to the binding affinity and selectivity of the molecule.
In the context of related heterocyclic systems, the introduction of aryl groups has been shown to be a key determinant of biological activity. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, those with an aryl substituent exhibited potent antibacterial activity. nih.gov Specifically, a derivative with a biphenyl (B1667301) group was highly active against Staphylococcus aureus, highlighting the favorable contribution of an extended aromatic system. nih.gov Similarly, the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives underscores the importance of the 8-aryl substituent in creating biologically relevant molecules. rsc.orgnih.gov
While direct studies on the role of the 8-phenyl moiety in this compound are limited, the available evidence from related structures strongly suggests that this group is not merely a passive substituent. Instead, it likely plays an active role in modulating the pharmacological profile of the molecule through a combination of steric, electronic, and physicochemical effects.
Pharmacophore Elucidation for Target-Specific Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. pharmacophorejournal.comqsar4u.com A pharmacophore model serves as a template for the design of new, potent, and selective ligands. qsar4u.com
For the tetrahydroquinoline and the structurally related tetrahydroisoquinoline scaffolds, several pharmacophore models have been developed to explain their activity against various biological targets. For instance, a 3D pharmacophore model for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant activity identified five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. nih.gov This model proved to be a valuable tool for designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov
The development of a pharmacophore model for this compound derivatives would involve the following steps:
Selection of a training set: A diverse set of this compound analogs with known biological activities against a specific target would be chosen.
Conformational analysis: The conformational space of each molecule in the training set would be explored to identify all possible low-energy conformations.
Feature identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and charged centers, would be identified.
Hypothesis generation: The software would generate a series of pharmacophore hypotheses that align the common features of the active molecules.
Validation: The generated hypotheses would be validated using a test set of molecules with known activities to assess the predictive power of the model.
A validated pharmacophore model for this compound derivatives would provide a clear understanding of the key structural requirements for their biological activity and would serve as a valuable guide for the design and synthesis of new, more potent, and selective compounds for specific therapeutic targets. The expansion of the core tetrahydroquinoline pharmacophore has already led to the identification of novel biological activities, such as neurotropic effects. nih.gov
Mechanistic Insights into Biological Activities Pre Clinical, in Vitro/in Vivo Animal Studies
Enzyme Inhibition Studies and Mechanism of Action
Research has demonstrated that 8-Phenyl-1,2,3,4-tetrahydroquinoline and its derivatives exhibit inhibitory effects on several key enzymes, suggesting a broad spectrum of potential therapeutic applications.
Phosphodiesterase Inhibition (e.g., EPAC proteins)
Derivatives of tetrahydroquinoline have been identified as inhibitors of the Exchange Protein directly Activated by cAMP (EPAC). One such analog, CE3F4, a tetrahydroquinoline derivative, has been shown to block the guanine (B1146940) nucleotide exchange activity of Epac1 towards its effector, Rap1, in both cell-free systems and intact cells. Kinetic studies of inhibition by CE3F4 suggest an uncompetitive inhibition mechanism with respect to Epac1 agonists. Structure-activity relationship studies have highlighted the importance of the formyl group at position 1 and the bromine atom at position 5 of the tetrahydroquinoline skeleton for its inhibitory activity. Another related compound, (R)-CE3F4, has demonstrated greater potency than the racemic mixture and exhibits approximately 10-fold higher selectivity for EPAC1 over EPAC2. nih.gov
| Compound | Target | Mechanism of Action | Key Structural Features for Activity |
| CE3F4 | EPAC1 | Uncompetitive inhibition | Formyl group at position 1, Bromine atom at position 5 |
| (R)-CE3F4 | EPAC1 (selective) | Not specified | Not specified |
Kinase Inhibition (e.g., mTOR)
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. nih.gov The quinoline (B57606) scaffold has been utilized in the development of mTOR inhibitors. A combinatorial kinase-directed library screening identified a quinoline hit compound with moderate in vitro inhibitory activity. Further structural modifications led to the development of more potent inhibitors. nih.gov For instance, a series of 4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines were designed and synthesized, showing strong mTOR inhibitory activity. nih.gov While direct studies on this compound are not extensively detailed, the broader class of quinoline derivatives has shown promise as ATP-competitive mTOR kinase inhibitors, targeting both mTORC1 and mTORC2 complexes. unimi.it
| Compound Class | Target | Mechanism of Action |
| Quinoline derivatives | mTOR | ATP-competitive inhibition |
| 4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines | mTOR | Not specified |
Histone Demethylase Inhibition (e.g., LSD1)
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a critical role in gene expression by demethylating histone H3 at Lys4. nih.gov The antidepressant drug tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a known monoamine oxidase inhibitor, also inhibits LSD1 by forming a covalent adduct with the FAD cofactor. nih.gov This has spurred the development of tranylcypromine derivatives as more potent and selective LSD1 inhibitors. mdpi.comresearchgate.net While specific studies on this compound as an LSD1 inhibitor are not prominent, the structural similarities to known inhibitors suggest a potential area for investigation. The mechanism of these inhibitors generally involves irreversible inactivation of the enzyme. nih.gov
| Inhibitor Class | Target | Mechanism of Action |
| Tranylcypromine and derivatives | LSD1 | Covalent adduct formation with FAD (irreversible inhibition) |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of tetrahydroquinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the regulation of cholinergic transmission. nih.gov Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a related heterocyclic compound, is a known reversible inhibitor of both AChE and BuChE. hilarispublisher.com Studies on various functionalized tetrahydroacridines and quinolines have identified compounds with potent, nanomolar inhibition of both enzymes. hilarispublisher.com For example, certain 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines act as competitive inhibitors of acetylcholinesterase. nih.gov The mechanism of action for these inhibitors often involves binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. hilarispublisher.com
| Compound Class | Target Enzymes | Mechanism of Action |
| Tetrahydroquinoline derivatives | AChE, BuChE | Competitive, Reversible Inhibition |
| 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines | AChE | Competitive Inhibition |
FSH-Receptor Antagonism
Substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives have been identified as antagonists for the human follicle-stimulating hormone (FSH) receptor, a G-protein-coupled receptor. researchgate.net These compounds demonstrate high antagonistic efficacy in vitro. For instance, the tetrahydroquinoline derivative (R)-2 is a potent and selective FSHR antagonist that acts as a negative allosteric modulator, binding to the transmembrane region of the receptor. researchgate.net This non-competitive antagonism prevents the receptor from being activated by its natural ligand, FSH. researchgate.net Such antagonists have potential applications in contraception by inhibiting follicle growth and ovulation. researchgate.netnih.gov
| Compound Class | Target | Mechanism of Action |
| Substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives | FSH Receptor | Negative allosteric modulation (non-competitive antagonism) |
Indoleamine-2,3-dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy as it can help to overcome tumor-induced immunosuppression. researchgate.net While direct studies on this compound as an IDO1 inhibitor are limited, quinoline-based compounds have been explored in this context. For example, a Bristol Myers Squibb quinoline compound entered clinical trials as an IDO1 inhibitor. researchgate.net The inhibition kinetics for many IDO1 inhibitors are reported as non-competitive or uncompetitive with respect to the substrate L-Tryptophan. researchgate.net
| Compound Class | Target | Potential Mechanism of Action |
| Quinoline derivatives | IDO1 | Non-competitive or uncompetitive inhibition |
Receptor Binding and Modulation (e.g., CNS receptors)
While direct receptor binding studies for this compound are not extensively documented, research on structurally related tetrahydroisoquinoline and tetrahydroquinoline derivatives provides valuable insights into their potential interactions with central nervous system (CNS) receptors.
Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their affinity to the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor complex. Notably, an (S)-configured derivative with a 2-methylphenyl group at the 1-position and a methyl group at the 8-position demonstrated high affinity, suggesting that compounds based on this scaffold can act as potent ligands for the NMDA receptor ion channel. The stereochemistry of these compounds plays a crucial role, with the (S)-enantiomer showing significantly higher potency than its (R)-counterpart.
In the realm of opioid receptors, certain tetrahydroquinoline derivatives have been identified as potent antagonists. Structure-activity relationship (SAR) studies have led to the discovery of antagonists with high functional activity against the μ opioid receptor, indicating their potential for applications where opioid receptor blockade is desired.
Furthermore, in silico studies on 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a dopamine (B1211576) condensation product, have suggested a modulatory effect on dopamine D1 and D2 receptors. This highlights the potential for the broader class of tetrahydroquinoline and isoquinoline (B145761) derivatives to interact with key neurotransmitter systems in the brain.
Antimicrobial Mechanisms of Action
Derivatives of the tetrahydroquinoline scaffold have demonstrated promising antimicrobial properties through various mechanisms of action, primarily targeting the bacterial cell membrane and essential enzymes.
One of the key mechanisms identified is the disruption of the bacterial cell membrane. Amphiphilic tetrahydroquinoline derivatives have been designed to act as antimicrobial peptidomimetics. These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their rapid bactericidal and fungicidal effects are attributed to their ability to target and compromise the integrity of the microbial cell membrane. This membrane-targeting action is a significant advantage as it can circumvent common mechanisms of antibiotic resistance.
Another critical target for tetrahydroquinoline-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. dntb.gov.ua Quinolone antibiotics are well-known inhibitors of this enzyme. dntb.gov.ua They function by stabilizing the complex between DNA gyrase and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome. dntb.gov.ua Several novel quinoline and tetrahydroquinoline hybrids have been synthesized and shown to inhibit the ATPase activity of Staphylococcus aureus DNA gyrase B, demonstrating their potential as a new class of antibacterial agents that operate through this well-established mechanism.
Anticancer Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Epigenetic Enzyme Modulation)
The anticancer properties of tetrahydroquinoline derivatives have been extensively studied, revealing multiple mechanisms through which they can inhibit cancer cell growth and proliferation. These mechanisms primarily involve the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of key signaling pathways.
Apoptosis Induction: Several novel 8-phenyltetrahydroquinolinone derivatives have been shown to induce apoptosis in cancer cells. For instance, in human colon cancer (HCT-116) and non-small cell lung cancer (A549) cells, certain derivatives trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. The induction of apoptosis is a critical mechanism for eliminating cancerous cells without eliciting an inflammatory response.
Cell Cycle Arrest: In addition to inducing apoptosis, some tetrahydroquinoline derivatives can halt the progression of the cell cycle. Studies have demonstrated that treatment of cancer cells with these compounds can lead to an accumulation of cells in specific phases of the cell cycle. For example, some derivatives have been observed to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. By preventing cells from completing mitosis, these compounds effectively inhibit their proliferation.
Epigenetic Enzyme Modulation and Other Mechanisms: Tetrahydroquinoline scaffolds are also being explored as inhibitors of epigenetic enzymes like Lysine-Specific Demethylase 1 (LSD1), which is overexpressed in various cancers. By inhibiting such enzymes, these compounds can alter gene expression patterns that are crucial for tumor growth and survival.
Furthermore, some tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and viral antigens. nih.gov Dysregulation of NF-κB is associated with cancer, and its inhibition by tetrahydroquinoline derivatives represents a promising therapeutic strategy. nih.gov
Below is an interactive data table summarizing the anticancer mechanisms of action for selected tetrahydroquinoline derivatives.
| Derivative Type | Cancer Cell Line | Mechanism of Action | Key Findings |
| 8-Phenyltetrahydroquinolinone | A549 (Lung), HCT-116 (Colon) | Apoptosis Induction, Cell Cycle Arrest | Activation of caspase-3/7, arrest at G2/M phase. |
| 1,2,3,4-Tetrahydroquinolines | Various human cancer cell lines | NF-κB Inhibition | Potent inhibition of LPS-induced NF-κB transcriptional activity. nih.gov |
| Tetrahydroquinoline Derivatives | Glioblastoma Multiforme (GBM) | ROS-mediated Apoptosis | Induction of intracellular and mitochondrial reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspase-3/7. |
| Tetrahydroquinolinones | HCT-116 (Colon) | Autophagy via PI3K/AKT/mTOR pathway | Induction of massive oxidative stress leading to autophagy. |
Antioxidant Mechanisms (in vitro assays)
The antioxidant potential of the tetrahydroquinoline scaffold has been investigated through various in vitro assays. A study on a hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline (B108954) demonstrated its capacity for antioxidant activity. The evaluation was conducted using in vitro methods that likely assessed the compound's ability to scavenge free radicals or inhibit oxidative processes. The presence of the tetrahydroquinoline moiety is believed to contribute to this antioxidant effect, potentially due to the ability of the secondary nitrogen atom within the hydroquinoline ring to form a stable radical. This property is significant as oxidative stress is implicated in the pathophysiology of numerous diseases.
Neuroprotective Mechanisms
The neuroprotective potential of this compound and its analogs is an area of growing research, with studies on related tetrahydroisoquinoline compounds providing initial insights. These investigations suggest that neuroprotection may be conferred through mechanisms that mitigate oxidative stress and inflammation.
For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous brain amine, has demonstrated neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. nih.gov It is hypothesized that 1MeTIQ may act as an indirect antioxidant, possibly by inducing the expression of antioxidative enzymes. nih.gov This is a crucial finding, as oxidative stress is a common factor in the neuronal damage caused by these toxins. nih.gov
Conversely, some derivatives like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) exhibit a dual role, being neuroprotective at low concentrations and neurotoxic at higher concentrations by initiating apoptosis. nih.gov This concentration-dependent effect underscores the complexity of their interaction with neuronal systems. nih.gov
Furthermore, a study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in a rat model of Parkinson's disease showed that this compound could alleviate oxidative stress and NF-κB-mediated inflammation. mdpi.com The antioxidant properties of this derivative were evidenced by a reduction in markers of lipid and protein oxidation. mdpi.com This decrease in oxidative stress was associated with a reduction in the expression of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism of neuroprotection. mdpi.com
Wound Healing Promotion (Cellular and animal models)
Recent studies have highlighted the potential of tetrahydroquinoline derivatives in promoting wound healing. A series of novel spiro-tetrahydroquinoline derivatives were synthesized and evaluated for their effects on wound closure in both in vitro and in vivo models.
In a cellular model using human keratinocyte cells, these compounds were assessed using a scratch assay, which mimics the process of cell migration and proliferation during wound healing. The results indicated that certain derivatives could significantly enhance the closure of the "wound" in the cell monolayer.
These promising in vitro findings were further validated in a mouse excision wound model. Topical application of the spiro-tetrahydroquinoline derivatives was found to accelerate the wound healing process. While the precise molecular mechanisms are still under investigation, it is believed that these compounds may promote the proliferation and migration of skin cells, such as fibroblasts and keratinocytes, and potentially enhance the deposition of extracellular matrix components like collagen, which are crucial for tissue repair.
Emerging Applications and Future Research Directions
8-Phenyl-1,2,3,4-tetrahydroquinoline as a Privileged Scaffold in Drug Discovery and Lead Optimization
The term "privileged scaffold" refers to a molecular framework that can serve as a high-affinity ligand for multiple biological targets through judicious modification. tandfonline.comnih.govresearchgate.net The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established privileged scaffold, forming the basis of numerous biologically active compounds. nih.govresearchgate.net The introduction of a phenyl group at the 8-position offers a strategic vector for further functionalization, enabling the fine-tuning of steric, electronic, and hydrophobic properties to optimize interactions with specific biological targets.
In lead optimization, the this compound scaffold serves as a versatile template for systematic structural modifications. nih.gov Medicinal chemists can explore a wide range of substituents on both the phenyl ring and the tetrahydroquinoline nucleus to enhance potency, selectivity, and pharmacokinetic profiles. The inherent drug-like properties of this scaffold provide a solid foundation for the development of new clinical candidates. researchgate.net
Below is a table summarizing the types of biological activities exhibited by derivatives of the parent 1,2,3,4-tetrahydroquinoline scaffold, underscoring its privileged nature and the rationale for exploring derivatives such as the 8-phenyl variant.
| Biological Activity | Target Class/Mechanism | Reference Example |
| Anticancer | Tubulin Polymerization Inhibition | 1-phenyl-3,4-dihydroisoquinoline derivatives |
| Anticancer | NF-κB Inhibition | Substituted 1,2,3,4-tetrahydroquinolines |
| Antimalarial | Inhibition of Plasmodium falciparum | Chloroquine (a quinoline (B57606) derivative) |
| Neuroprotective | Dopamine (B1211576) Receptor Antagonism | 1-phenyl-1,2,3,4-tetrahydroisoquinolines |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Hybrids of Ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline |
This table is for illustrative purposes to show the diverse potential of the core scaffold.
Integration into Natural Product Synthesis and Bio-inspired Design
Natural products have historically been a rich source of inspiration for the design of novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline motif is found in a variety of alkaloids with diverse biological activities. nih.govrsc.org Bio-inspired design leverages the structural features of these natural products to create novel, synthetically accessible compounds with improved properties.
The this compound scaffold can be viewed as a bio-isostere of certain natural product fragments, where the phenyl group mimics a key interaction domain. Diversity-oriented synthesis (DOS) is a powerful strategy that can be employed to generate large libraries of complex and diverse molecules from a common starting material. rsc.orgcam.ac.uk By applying DOS principles to the this compound core, researchers can rapidly explore a vast chemical space and identify novel compounds with unique biological activities, inspired by the structural diversity of natural alkaloids. nih.gov
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The advancement of novel synthetic methodologies is crucial for the efficient and selective preparation of this compound derivatives. Traditional methods for the synthesis of the tetrahydroquinoline core include the Pictet-Spengler and Bischler-Napieralski reactions. rsc.org However, modern synthetic chemistry has introduced a range of more efficient and versatile approaches.
Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful tool for the construction of complex molecular architectures in a single step, thereby increasing efficiency and reducing waste. nih.gov Metal-mediated reactions, such as palladium-catalyzed cross-coupling and iron-mediated cyclization, offer high selectivity and functional group tolerance for the synthesis of substituted tetrahydroquinolines. nih.gov Furthermore, the development of stereoselective methods is of paramount importance for the preparation of enantiomerically pure this compound derivatives, as the biological activity of chiral molecules is often dependent on their absolute configuration.
A selection of modern synthetic approaches to the tetrahydroquinoline scaffold is presented in the table below.
| Synthetic Methodology | Key Features |
| Domino Reactions | Multi-step sequences in a single operation, high atom economy. |
| Metal-Mediated Cyclization | High selectivity and functional group tolerance (e.g., Pd, Fe catalysis). |
| Reduction of Quinolines | Catalytic hydrogenation or transfer hydrogenation of the corresponding quinoline. |
| Aza-Diels-Alder Reaction | Diastereoselective formation of the heterocyclic ring. |
Advanced Mechanistic Biological Investigations at the Molecular Level
Understanding the molecular mechanism of action of this compound derivatives is essential for their rational design and optimization as therapeutic agents. Advanced techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are being employed to elucidate the interactions between these compounds and their biological targets. mdpi.comphyschemres.org
Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. benthamdirect.com 3D-QSAR models correlate the three-dimensional properties of a series of molecules with their biological activities, enabling the identification of the structural features that are critical for potency and selectivity. mdpi.com
For instance, studies on related tetrahydroquinoline derivatives have utilized these computational methods to understand their inhibitory activity against targets like Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com Such investigations provide a detailed picture of the structure-activity relationship at the molecular level, guiding the design of more potent and selective inhibitors. researchgate.net
High-Throughput Screening Library Development based on this compound Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds to identify "hits" with desired biological activity. thermofisher.com The development of compound libraries for HTS is a critical aspect of this process, and privileged scaffolds play a key role in the design of these libraries. tandfonline.comnih.gov
The this compound scaffold is an ideal candidate for the development of HTS libraries due to its synthetic tractability and the presence of multiple points for diversification. nih.govacs.org By systematically varying the substituents on the phenyl ring, the tetrahydroquinoline nucleus, and the nitrogen atom, a large and diverse library of compounds can be generated. This diversity increases the probability of identifying hits against a wide range of biological targets. lifechemicals.com
The principles guiding the design of such a library would include:
Structural Diversity: Introducing a wide range of functional groups to explore different regions of chemical space.
Drug-likeness: Ensuring that the compounds in the library possess physicochemical properties consistent with those of known drugs (e.g., adhering to Lipinski's Rule of Five). stanford.edu
Synthetic Accessibility: Utilizing efficient and reliable synthetic routes to enable the rapid synthesis of library members and subsequent scale-up of promising hits.
The inclusion of the this compound scaffold in HTS libraries holds significant promise for the discovery of novel modulators of a variety of biological processes. acs.org
Q & A
Q. What are the foundational synthetic routes for 8-phenyl-1,2,3,4-tetrahydroquinoline (8-Ph-THQ) and its derivatives?
The synthesis of 8-Ph-THQ derivatives often involves multi-step strategies. Key methods include:
- Aza-Michael Addition : Reaction of substituted anilines with α,β-unsaturated ketones, followed by cyclization under acidic conditions .
- Povarov Reaction : Lewis acid-catalyzed (e.g., InCl₃) cycloaddition between aromatic amines and cyclic enol ethers, yielding tetrahydroquinoline scaffolds .
- Transfer Hydrogenation : Metal-free Bronsted acid-catalyzed enantioselective reduction of quinolines to access chiral tetrahydroquinolines .
Methodological Note : Reaction optimization (e.g., solvent choice, catalyst loading) is critical. For example, ionic liquids like [NMPH]H₂PO₄ enhance yield and reduce side reactions in green synthesis .
Q. How are structural and purity characteristics of 8-Ph-THQ validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 7.5 Hz in aromatic protons) resolve substituent positions .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in carboxylate derivatives) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What core biological activities are associated with 8-Ph-THQ derivatives?
- Enzyme Inhibition : Derivatives like 8-chloro-5-methyl-THQ act as cytochrome P450 inhibitors, impacting drug metabolism .
- Neuroprotection : 2,2,4-Trimethyl-THQ reduces oxidative stress in Parkinson’s disease models, suggesting potential for CNS applications .
Advanced Research Questions
Q. How can enantioselective synthesis of 8-Ph-THQ be achieved for chiral drug discovery?
- Catalytic Asymmetric Hydrogenation : Use of chiral Ru or Ir catalysts to reduce quinoline precursors with >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Racemic substrates are resolved via enzyme-mediated reactions (e.g., lipases), though yields require optimization .
Data Conflict : Some methods report competing pathways (e.g., over-reduction to decahydroquinolines), necessitating kinetic control .
Q. What strategies address contradictory bioactivity data in 8-Ph-THQ derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., fluorine at position 8 enhances metabolic stability ).
- Meta-Analysis of Pharmacokinetic Data : Cross-referencing in vitro IC₅₀ values with in vivo bioavailability (e.g., logP adjustments to improve blood-brain barrier penetration) .
Q. How are regioisomeric byproducts resolved during 8-Ph-THQ synthesis?
- Chromatographic Separation : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates regioisomers .
- Crystallography : Single-crystal X-ray diffraction unambiguously assigns structures, as seen in 4-ferrocenyl-8-(phenylthio)-THQ derivatives .
Q. What advanced computational methods predict 8-Ph-THQ reactivity and binding?
- Density Functional Theory (DFT) : Models transition states in cyclization steps (e.g., α-ferrocenyl carbocation stability in intramolecular reactions) .
- Molecular Docking : Screens derivatives against target proteins (e.g., dopamine receptors for neuroprotective applications) .
Methodological Challenges and Solutions
Q. How are solvent-free or green chemistry principles applied to 8-Ph-THQ synthesis?
- Ultrasonic-Assisted Reactions : Reduce reaction time (e.g., 4 hours vs. 24 hours) and improve yields in aza-Michael additions .
- Ionic Liquid Catalysis : Reusable [NMPH]H₂PO₄ achieves 67% yield in N-hydroxyethyl-THQ synthesis, minimizing waste .
Q. What analytical techniques resolve complex mixtures in 8-Ph-THQ functionalization?
Q. How are in vivo studies designed to evaluate 8-Ph-THQ therapeutic potential?
- Animal Models : Rotenone-induced Parkinson’s disease in rats assesses neuroprotection via oxidative stress markers (e.g., glutathione levels) .
- Dose-Response Curves : Establish therapeutic windows (e.g., ED₅₀ = 10 mg/kg for motor coordination improvement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
